dBET1

Descripción

Propiedades

IUPAC Name |

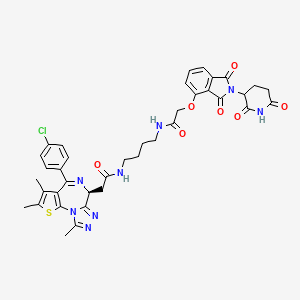

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H37ClN8O7S/c1-19-20(2)55-38-31(19)33(22-9-11-23(39)12-10-22)42-25(34-45-44-21(3)46(34)38)17-29(49)40-15-4-5-16-41-30(50)18-54-27-8-6-7-24-32(27)37(53)47(36(24)52)26-13-14-28(48)43-35(26)51/h6-12,25-26H,4-5,13-18H2,1-3H3,(H,40,49)(H,41,50)(H,43,48,51)/t25-,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEGXJXRNBALBV-PMCHYTPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37ClN8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

dBET1: A Technical Guide to a First-in-Class BET Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in chemical biology and drug discovery, enabling the targeted degradation of specific proteins rather than their mere inhibition. This guide provides an in-depth technical overview of dBET1, a pioneering PROTAC designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). BET proteins are crucial epigenetic readers that regulate gene transcription and are implicated in the pathology of various diseases, particularly cancer.[1][2] this compound leverages the cell's own ubiquitin-proteasome system to eliminate these key oncogenic drivers, offering a distinct and often more potent mechanism of action compared to traditional small-molecule inhibitors.[3]

Mechanism of Action

This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to BET bromodomains, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a chemical linker connecting the two.[4] The BET-binding component is derived from (+)-JQ1, a potent and well-characterized BET inhibitor. The CRBN-recruiting moiety is a derivative of thalidomide.

The mechanism of this compound-induced degradation involves the formation of a ternary complex between the BET protein, this compound, and the CRBN E3 ligase.[5] This proximity, induced by this compound, facilitates the transfer of ubiquitin from the E3 ligase complex to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[1][6] This catalytic process allows a single molecule of this compound to induce the degradation of multiple BET protein molecules.

References

- 1. A Novel BRD Family PROTAC Inhibitor this compound Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeted BRD4 protein degradation by this compound ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of dBET1: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides an in-depth overview of the discovery and development of dBET1, a pioneering molecule in the field of targeted protein degradation. This compound is a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to selectively eliminate specific proteins from the cell by hijacking the ubiquitin-proteasome system. This document details the core mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed protocols for key experimental assays, and provides visualizations of relevant biological pathways and experimental workflows.

Core Concept: Targeted Protein Degradation with this compound

This compound was engineered to specifically target the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene expression and are implicated in the pathogenesis of various diseases, including cancer.[1]

The this compound molecule is composed of two key moieties connected by a chemical linker:

-

A ligand for BET bromodomains: This part of the molecule is derived from (+)-JQ1, a potent and well-characterized inhibitor of BET bromodomains.[2]

-

A ligand for an E3 ubiquitin ligase: this compound incorporates a derivative of thalidomide, which binds to the E3 ubiquitin ligase Cereblon (CRBN).[2]

By simultaneously binding to both a BET protein and Cereblon, this compound brings them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the BET protein, marking it for degradation by the 26S proteasome. This event-driven pharmacology, which leads to the removal of the target protein rather than its mere inhibition, offers potential advantages in terms of efficacy and durability of response.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| BRD4 Degradation EC50 | SUM149 (Breast Cancer) | 430 nM | [2][3] |

| BRD4 Degradation | MV4;11 (AML) | >85% at 100 nM (18h) | [3] |

| Cell Proliferation IC50 | MV4;11 (AML) | 0.14 µM (24h) | [2][3] |

| BRD4 Binding IC50 | - | 20 nM | [4] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Dose and Route | Value | Reference |

| Cmax | 50 mg/kg, IP | 392 nM | [4] |

| Tmax | 50 mg/kg, IP | 0.5 hours | [4] |

| Terminal t1/2 | 50 mg/kg, IP | 6.69 hours | [4] |

| AUClast | 50 mg/kg, IP | 2109 hr*ng/mL | [4] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

Caption: this compound forms a ternary complex with BET proteins and the Cereblon E3 ligase, leading to ubiquitination and proteasomal degradation of the target protein.

Experimental Workflow for Assessing this compound Activity

Caption: A typical experimental workflow for characterizing the in vitro and in vivo activity of this compound.

Experimental Protocols

Chemical Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single document, the general synthetic strategy involves a modular, multi-step solution-phase synthesis.[5] This approach typically consists of three main stages:

-

Synthesis of the Linker-E3 Ligand Moiety: An amine-functionalized pomalidomide derivative is coupled to a Boc-protected polyethylene glycol (PEG) linker containing a carboxylic acid. This is typically achieved via an amide bond formation using standard coupling reagents like HATU and a base such as DIPEA in an anhydrous solvent like DMF.[5]

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the linker is removed under acidic conditions, commonly using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), to expose a primary amine.[5]

-

Coupling of the POI Ligand: A carboxylic acid-functionalized derivative of (+)-JQ1 is then coupled to the exposed amine of the pomalidomide-linker intermediate to form the final this compound molecule. This final step also typically involves an amide bond formation.[5]

Purification at each step is crucial and is generally performed using silica gel column chromatography. The final product is characterized by techniques such as LC-MS and NMR to confirm its identity and purity.

Western Blotting for BRD4 Degradation

This protocol details the steps to assess the degradation of BRD4 in cultured cells following treatment with this compound.

Materials:

-

Cell line of interest (e.g., MV4;11 human leukemia cell line)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere (if applicable) overnight. Treat the cells with a dose-response of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 18, or 24 hours).[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against BRD4 and a loading control overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the extent of degradation.

AlphaScreen Assay for Ternary Complex Formation

This assay is used to detect and quantify the formation of the BRD4-dBET1-CRBN ternary complex.

Materials:

-

Recombinant His-tagged CRBN-DDB1 complex

-

Recombinant GST-tagged BRD4 bromodomain protein

-

This compound

-

AlphaLISA Assay Buffer

-

AlphaLISA Glutathione Donor Beads

-

AlphaLISA Anti-FLAG Acceptor Beads

-

384-well microplate

Procedure:

-

Assay Setup: In a 384-well microplate, add the His-tagged CRBN-DDB1 complex, the GST-tagged target protein, and a serial dilution of this compound. Include controls with no PROTAC, and with only one of the protein partners.

-

Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

-

Detection: Add the AlphaLISA acceptor beads and incubate. Then, add the AlphaLISA donor beads and incubate in the dark.

-

Data Acquisition and Analysis: Read the plate on an AlphaLISA-compatible reader. The formation of the ternary complex will bring the donor and acceptor beads into close proximity, resulting in a luminescent signal. A hook effect at higher concentrations of this compound, where the signal decreases, is indicative of the formation of binary complexes (this compound-BRD4 and this compound-CRBN) that do not bring the beads together.[3][6]

TMT-Based Quantitative Proteomics for Selectivity Profiling

This protocol outlines the key steps for a Tandem Mass Tag (TMT)-based quantitative proteomic experiment to assess the on-target and off-target effects of this compound.

Materials:

-

Cell line of interest (e.g., MV4;11)

-

This compound, (+)-JQ1, and DMSO

-

Lysis buffer compatible with mass spectrometry (e.g., 8M urea in 100 mM TEAB)

-

DTT and iodoacetamide

-

Trypsin

-

TMT labeling reagents

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Culture and treat cells with this compound, (+)-JQ1, and DMSO for a specified time (e.g., 2 hours).[3] It is crucial to have biological replicates for each condition.

-

Cell Lysis and Protein Digestion: Lyse the cells and quantify the protein concentration. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Digest the proteins into peptides using trypsin.

-

TMT Labeling: Label the peptide samples from each condition with the different TMT reagents according to the manufacturer's protocol.

-

Sample Pooling and Fractionation: Combine the labeled samples and fractionate the peptide mixture using high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

-

Data Analysis: Identify peptides and proteins by searching the data against a protein database. Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with this compound compared to controls.[3]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantitation of ATP.

Materials:

-

Cell line of interest (e.g., MV4;11)

-

This compound

-

DMSO

-

Opaque-walled multiwell plates (e.g., 96-well)

-

CellTiter-Glo® Reagent

Procedure:

-

Cell Plating: Seed cells in an opaque-walled multiwell plate at a desired density.

-

Treatment: Treat the cells with a serial dilution of this compound and DMSO as a control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

-

Assay: Equilibrate the plate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][7]

-

Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

In Vivo Leukemia Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a leukemia xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

MV4;11 human leukemia cells

-

This compound

-

Vehicle control

-

Calipers

Procedure:

-

Tumor Cell Implantation: Inject MV4;11 cells subcutaneously or intravenously into immunodeficient mice.

-

Tumor Growth and Randomization: Monitor tumor growth (for subcutaneous models) or engraftment (for disseminated models). Once tumors reach a certain size or engraftment is confirmed, randomize the mice into treatment and control groups.

-

Treatment: Administer this compound (e.g., 50 mg/kg daily) or vehicle control via intraperitoneal (IP) injection.[3]

-

Monitoring: Measure tumor volumes with calipers regularly and monitor the health and body weight of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for ex vivo analysis, such as Western blotting to confirm BRD4 degradation, and histological analysis.[3]

Conclusion

This compound represents a landmark achievement in the development of targeted protein degraders. Its ability to potently and selectively induce the degradation of BET proteins has provided a powerful tool for studying the biological functions of this protein family and has paved the way for the development of novel therapeutics for cancer and other diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers working with or developing similar molecules.

References

- 1. OUH - Protocols [ous-research.no]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. SLAS2024 [slas2024.eventscribe.net]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

The Molecular Hijacking: An In-depth Technical Guide to dBET1-Mediated Recruitment of the Cereblon E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of targeting and degrading proteins previously considered "undruggable." dBET1, a pioneering PROTAC, effectively induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which is implicated in various cancers. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent proteasomal degradation. We delve into the quantitative biophysical parameters governing this process, detail the experimental protocols for its characterization, and provide visual representations of the key pathways and workflows.

Mechanism of Action: A Tale of Induced Proximity

This compound is a heterobifunctional molecule composed of two key moieties connected by a flexible linker: (+)-JQ1, a potent inhibitor of the BET bromodomains, and thalidomide, a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The fundamental mechanism of action of this compound revolves around inducing the proximity of BRD4 and CRBN, two proteins that do not naturally interact.[3][4] This chemically induced proximity triggers the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[5][6]

The process can be broken down into several key steps:

-

Ternary Complex Formation: this compound simultaneously binds to the bromodomain of BRD4 via its (+)-JQ1 moiety and to CRBN, a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex, via its thalidomide moiety.[3][4] This results in the formation of a transient ternary complex: BRD4-dBET1-CRBN.[3] The stability of this ternary complex is a critical determinant of the efficiency of subsequent degradation.[7]

-

Ubiquitination: The formation of the ternary complex brings BRD4 into close proximity with the enzymatic machinery of the CRL4-CRBN ligase. This allows for the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of BRD4.[1][8]

-

Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins, leading to the degradation of BRD4.[5][6] this compound, having facilitated this process, is then released and can engage in further catalytic cycles of BRD4 degradation.

A phenomenon known as the "hook effect" is often observed with PROTACs like this compound, where at very high concentrations, the degradation efficiency decreases.[9] This is due to the formation of binary complexes (this compound-BRD4 and this compound-CRBN) that are unable to form the productive ternary complex, thus inhibiting the degradation process.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

| Parameter | Value | Cell Line / Assay Condition | Reference |

| EC50 for BRD4 Depletion | 430 nM | SUM149 breast cancer cells | [10] |

| IC50 for Cell Proliferation | 0.14 µM | MV4;11 cells | [10] |

| Binding Affinity (KD) to CRBN-TBD | 26.0 ± 2.1 µM | Fluorescence assay | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated BRD4 Degradation

Caption: this compound-mediated degradation of BRD4.

Experimental Workflow for Assessing Ternary Complex Formation (TR-FRET)

Caption: TR-FRET assay workflow.

Experimental Workflow for Cellular BRD4 Degradation Assay (Western Blot)

Caption: Western blot workflow for degradation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the recruitment of CRBN by this compound. Specific details may require optimization based on the experimental setup and reagents.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To quantitatively measure the formation of the BRD4-dBET1-CRBN ternary complex in a homogenous assay format.

Materials:

-

Recombinant purified His-tagged BRD4 bromodomain.

-

Recombinant purified GST-tagged CRBN/DDB1 complex.

-

This compound.

-

Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate).

-

Anti-GST antibody conjugated to a FRET acceptor (e.g., d2).

-

Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA).

-

384-well low-volume white plates.

-

TR-FRET plate reader.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the tagged BRD4 and tagged CRBN/DDB1 complex to a final concentration determined by optimization (typically in the low nanomolar range).

-

Add the this compound dilutions to the wells.

-

Add the donor and acceptor-conjugated antibodies.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.

-

Calculate the FRET ratio (Acceptor emission / Donor emission) and plot against the concentration of this compound to determine the EC50 for ternary complex formation.

AlphaScreen for Ternary Complex Formation

Objective: To detect the proximity of BRD4 and CRBN induced by this compound using a bead-based luminescence assay.

Materials:

-

Recombinant purified biotinylated BRD4 bromodomain.

-

Recombinant purified GST-tagged CRBN/DDB1 complex.

-

This compound.

-

Streptavidin-coated Donor beads.

-

Anti-GST Acceptor beads.

-

Assay buffer.

-

384-well ProxiPlates.

-

AlphaScreen-capable plate reader.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the biotinylated BRD4 and GST-tagged CRBN/DDB1 complex.

-

Add the this compound dilutions to the wells.

-

Add the anti-GST Acceptor beads and incubate in the dark at room temperature for 1 hour.

-

Add the Streptavidin-coated Donor beads and incubate in the dark at room temperature for another 1-2 hours.

-

Read the plate on an AlphaScreen reader.

-

Plot the AlphaScreen signal against the this compound concentration.

Cellular BRD4 Degradation Assay by Western Blot

Objective: To determine the dose-dependent degradation of endogenous BRD4 in cells upon treatment with this compound.

Materials:

-

Cancer cell line expressing BRD4 (e.g., MV4;11).

-

Complete cell culture medium.

-

This compound.

-

DMSO (vehicle control).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-BRD4 and an anti-loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with a serial dilution of this compound or DMSO for the desired time (e.g., 4, 8, or 24 hours).

-

Wash the cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody and the anti-loading control antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities. Normalize the BRD4 band intensity to the loading control to determine the extent of degradation.

Conclusion

This compound exemplifies the power of PROTAC technology to hijack the cellular protein degradation machinery for therapeutic benefit. Its mechanism of action, centered on the formation of a productive ternary complex with BRD4 and the CRBN E3 ligase, has been extensively studied and provides a paradigm for the development of novel protein degraders. The quantitative and qualitative assessment of ternary complex formation and subsequent cellular degradation are crucial steps in the discovery and optimization of new PROTACs. The experimental protocols and workflows detailed in this guide provide a foundational framework for researchers in the field to characterize and advance this exciting class of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. lifesensors.com [lifesensors.com]

- 7. aragen.com [aragen.com]

- 8. Ubiquitination Assay - Profacgen [profacgen.com]

- 9. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Downstream Effects of dBET1-Mediated BRD4 Degradation

An in-depth technical guide on the downstream effects of dBET1-mediated BRD4 degradation, intended for researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the molecular and cellular consequences following the targeted degradation of Bromodomain-containing protein 4 (BRD4) by the Proteolysis Targeting Chimera (PROTAC), this compound. BRD4 is a critical epigenetic reader and transcriptional regulator, and its removal via this compound has emerged as a potent therapeutic strategy, particularly in oncology. This guide details the core mechanism of action, summarizes key downstream signaling pathways, presents quantitative data from seminal studies, outlines detailed experimental protocols, and provides visual diagrams of critical pathways and workflows to facilitate a deeper understanding of this compound's effects.

Introduction: BRD4 and the this compound Degrader

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which also includes BRD2, BRD3, and the testis-specific BRDT.[1] These proteins act as epigenetic "readers" by binding to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to regulate the expression of key genes involved in cell cycle progression, proliferation, and apoptosis.[1][2][3] Due to its role in driving the expression of oncogenes like MYC, BRD4 has become a significant therapeutic target in various cancers.[4][5]

This compound is a first-generation BET degrader. It is a heterobifunctional molecule composed of:

-

A ligand based on the BET inhibitor JQ1 , which binds to the bromodomains of BET proteins.

-

A phthalimide moiety that recruits the E3 ubiquitin ligase Cereblon (CRBN).[6]

-

A chemical linker connecting the two ligands.[7]

This design enables this compound to act as a molecular bridge, inducing the formation of a ternary complex between BRD4 and the CRBN E3 ligase. This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[8][9][10][11]

Caption: Mechanism of this compound-induced BRD4 degradation via the ubiquitin-proteasome system.

Core Downstream Signaling Pathways and Cellular Effects

The degradation of BRD4 by this compound triggers a cascade of downstream events, leading to potent anti-cancer activity.

The most profound and well-documented downstream effect of BRD4 degradation is the rapid and sustained downregulation of the MYC oncogene.[8][12] BRD4 is essential for the transcriptional elongation of MYC.[13] Its removal from super-enhancers and promoters associated with the MYC gene leads to a sharp decrease in both MYC mRNA and protein levels.[8][14][15] This suppression is a primary driver of the anti-proliferative effects of this compound in malignancies like Acute Myeloid Leukemia (AML).[8][12][16]

BRD4 regulates the transcription of genes critical for cell cycle progression. Consequently, this compound-mediated BRD4 degradation leads to cell cycle arrest, predominantly in the G0/G1 phase.[8][17] This is accompanied by a decrease in the proportion of cells in the S phase, effectively halting cellular proliferation.[8] This effect is often associated with changes in the expression of cell cycle regulators like p21, CDK4, and CDK6.[18]

By degrading BRD4 and suppressing downstream survival signals like those driven by MYC and BCL2, this compound is a potent inducer of apoptosis.[8][17] Studies have shown that this compound treatment leads to a significant increase in apoptotic cells, confirmed by Annexin V staining and the detection of cleaved Caspase-3, Caspase-9, and PARP.[8][15][18] The pro-apoptotic effect of BRD4 degradation is markedly more potent and rapid than the effects of bromodomain inhibition with JQ1 alone.[15]

BET proteins, including BRD4, are known to regulate the transcription of genes downstream of the pro-inflammatory NF-κB pathway.[19] By degrading BRD4, this compound can attenuate the expression of NF-κB target genes, thereby reducing inflammatory responses.[6][20] This mechanism contributes to its therapeutic potential beyond oncology, such as in neuroinflammatory conditions.[6]

Caption: Key downstream cellular consequences of this compound-mediated BRD4 degradation.

Quantitative Data Presentation

The following tables summarize quantitative data on the effects of this compound across various studies and cell lines.

Table 1: Degradation of BET Proteins and Downregulation of MYC

| Cell Line | Treatment | Duration | BRD4 Degradation | MYC Protein Reduction | MYC mRNA Reduction | Reference |

|---|---|---|---|---|---|---|

| MV4;11 (AML) | 100 nM this compound | 18 hours | >85% | N/A | N/A | [15] |

| MV4;11 (AML) | 250 nM this compound | 2 hours | Significant | Significant | Modest (~25%) | [15] |

| AML Cell Lines* | Dose-dependent | 24 hours | Significant | Dose-dependent | Dose-dependent | [8][12] |

| LS174t (CRC) | 1 µM this compound | 24 hours | Complete | Complete | Significant | [14] |

*NB4, Kasumi, MV4-11, THP-1 cell lines were tested.[8]

Table 2: Cellular Phenotypes Induced by this compound

| Cell Line | Assay | Metric | Result | Reference |

|---|---|---|---|---|

| MV4;11 (AML) | Cell Viability | IC₅₀ (24h) | 140 nM | [15][20] |

| Kasumi (AML) | Cell Viability | IC₅₀ (48h) | 148.3 nM | [8] |

| MV4-11 (AML) | Cell Viability | IC₅₀ (48h) | 274.8 nM | [8] |

| NB4 (AML) | Cell Viability | IC₅₀ (48h) | 335.7 nM | [8] |

| THP-1 (AML) | Cell Viability | IC₅₀ (48h) | 355.1 nM | [8] |

| AML Cell Lines | Apoptosis (Annexin V) | % Apoptotic Cells | Dose-dependent Increase | [8] |

| AML Cell Lines | Cell Cycle (PI Staining) | % G0/G1 Arrest | Dose-dependent Increase | [8] |

| MM1.S (Myeloma) | Apoptosis (Annexin V) | % Apoptotic Cells | Dose-dependent Increase |[18] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC-mediated effects.

This is the primary method to confirm and quantify the degradation of a target protein.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., 1-2 x 10⁶ cells/well in a 6-well plate). Treat with a dose-range of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle (DMSO) control.[21]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[8][9]

-

Protein Quantification: Centrifuge lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[8]

-

Sample Preparation and SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal protein quantities onto an SDS-polyacrylamide gel and separate by electrophoresis.[9]

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).

-

Incubate with a primary antibody specific to the target protein (e.g., anti-BRD4, anti-MYC) overnight at 4°C. Include an antibody for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. Quantify band intensity using software (e.g., ImageJ) and normalize to the loading control.[22]

RNA-seq provides a genome-wide view of the transcriptional changes induced by BRD4 degradation.

Caption: Standard experimental and computational workflow for RNA-sequencing analysis.

Methodology:

-

Sample Preparation: Treat cells with this compound or vehicle control for a short duration (e.g., 1-6 hours) to capture direct transcriptional effects.[23] Extract high-quality total RNA.

-

Library Construction: Prepare sequencing libraries, typically involving poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

-

Sequencing: Sequence the libraries on a platform such as an Illumina NovaSeq.

-

Data Analysis: Process raw sequencing reads through a bioinformatic pipeline to align reads to a reference genome, quantify gene expression levels, identify differentially expressed genes, and perform pathway enrichment analysis to understand the biological processes affected.[8][16]

These assays quantify the functional cellular outcomes of this compound treatment.

Methodology (Combined Workflow):

-

Cell Seeding: Plate cells in 96-well plates (for viability) or 6-well plates (for apoptosis) at an optimized density.

-

Treatment: Add a serial dilution of this compound to the wells. Incubate for 24-72 hours.

-

Viability Assessment (e.g., CCK-8/WST-1):

-

Apoptosis Assessment (Annexin V/PI Staining):

-

Harvest cells from 6-well plates.

-

Wash with cold PBS and resuspend in Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).[8]

-

Incubate in the dark for 15 minutes.

-

Analyze by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[8][18]

-

Conclusion

The PROTAC degrader this compound induces potent and selective degradation of BRD4, leading to a cascade of well-defined downstream effects. The primary consequences—suppression of MYC transcription, induction of G1 cell cycle arrest, and activation of the apoptotic pathway—form the basis of its powerful anti-neoplastic activity. Understanding these downstream effects and the methodologies used to characterize them is essential for professionals in cancer research and drug development who are exploring targeted protein degradation as a therapeutic modality. The data consistently demonstrate that degrading BRD4 offers a more profound and durable biological response than simple inhibition, highlighting the promise of the PROTAC approach.

References

- 1. benchchem.com [benchchem.com]

- 2. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Targeted BRD4 protein degradation by this compound ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Novel BRD Family PROTAC Inhibitor this compound Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor this compound Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]

- 17. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Bromodomain Protein Inhibition Protects β-Cells from Cytokine-Induced Death and Dysfunction via Antagonism of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. benchchem.com [benchchem.com]

- 22. promega.co.jp [promega.co.jp]

- 23. High Resolution Mapping of RNA Polymerases Identifies Mechanisms of Sensitivity and Resistance to BET Inhibitors in t(8;21) AML - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to dBET1: A PROTAC Targeting BET Family Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of dBET1, a Proteolysis-Targeting Chimera (PROTAC), and its effects on the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4.

Introduction to this compound and BET Proteins

The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine residues on histones and other proteins through their conserved bromodomains, thereby recruiting transcriptional machinery to specific gene loci.[1][2] Dysregulation of BET protein activity is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets.[1][2][3]

This compound is a heterobifunctional molecule designed to induce the degradation of BET proteins.[4][5] It is a PROTAC that consists of three key components: a ligand that binds to the BET bromodomains ((+)-JQ1), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects the two.[4][6][7] By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), this compound can catalytically induce the degradation of its target proteins.[6][7][8][9]

Mechanism of Action

This compound functions by inducing proximity between the target BET proteins and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the BET proteins by the proteasome.[6][8][9][10] This event-driven pharmacology is distinct from the occupancy-driven mechanism of traditional small-molecule inhibitors.[6]

The key steps in this compound's mechanism of action are:

-

Binding: The (+)-JQ1 moiety of this compound binds to the bromodomains of BRD2, BRD3, and BRD4.[4]

-

Recruitment: The phthalimide moiety of this compound recruits the CRBN E3 ubiquitin ligase.[4][5]

-

Ternary Complex Formation: this compound facilitates the formation of a transient ternary complex consisting of the BET protein, this compound, and the CRBN E3 ligase.[6][9]

-

Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of the BET protein.[6][9]

-

Proteasomal Degradation: The poly-ubiquitinated BET protein is recognized and degraded by the 26S proteasome.[6][8][9]

-

Recycling: After inducing degradation, this compound is released and can engage another BET protein, acting in a catalytic manner.[6][8][9][10]

Quantitative Data on this compound's Effect on BET Proteins

The efficacy of this compound is quantified by its ability to induce the degradation of BRD2, BRD3, and BRD4. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Citation(s) |

| SUM149 (Breast Cancer) | BRD4 | 430 | Not specified | [5][11] |

| MV4;11 (AML) | BRD4 | ~100 | >85% | [11] |

| Various Cancer Cell Lines | BRD4 | Varies | Varies | [12] |

Note: DC50 and Dmax values can vary significantly depending on the cell line, treatment duration, and experimental conditions.

The half-maximal inhibitory concentration (IC50) for cell viability has also been determined in various acute myeloid leukemia (AML) cell lines.[13]

| AML Cell Line | IC50 (µM) | Citation(s) |

| Kasumi | 0.1483 | [13] |

| NB4 | 0.3357 | [13] |

| THP-1 | 0.3551 | [13] |

| MV4-11 | 0.2748 | [13] |

Experimental Protocols

This section details common methodologies used to characterize the effects of this compound.

Western blotting is a standard technique to visualize and quantify the degradation of BRD2, BRD3, and BRD4 following this compound treatment.[13][14][15]

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 18, or 24 hours).[11][13][14]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

TR-FRET assays are used to study the formation of the ternary complex (BET-dBET1-CRBN) in a homogeneous format.[16][17][18][19]

Protocol:

-

Reagents:

-

Assay Procedure (384-well plate format):

-

Incubate serially diluted this compound or DMSO with a mixture of the GST-tagged BRD protein and the Tb-anti-GST antibody for a defined period (e.g., 30 minutes).[16][17]

-

Add a mixture of the His-tagged CRBN/DDB1 complex and the AF488-anti-His antibody to the wells.[16][17]

-

Incubate the plate in the dark for a specified time (e.g., 180 minutes) to allow for ternary complex formation.[16][17]

-

-

Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, calculating the ratio of the acceptor and donor emission signals. The signal is proportional to the amount of ternary complex formed.

The NanoBRET™ assay is a live-cell method to quantify the binding of this compound to its target proteins.[20][21][22][23]

Protocol:

-

Cell Preparation: Transfect cells with a vector encoding a NanoLuc® luciferase-BET protein fusion (e.g., BRD4-NanoLuc®).[21][22]

-

Tracer and Compound Addition:

-

Add a cell-permeable fluorescent tracer that binds to the BET protein to the cells.

-

Add serially diluted this compound.

-

-

Incubation: Incubate the cells to allow for compound entry and binding competition with the tracer.[21]

-

Signal Detection: Add the Nano-Glo® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emissions. The BRET ratio is calculated from these values. A decrease in the BRET signal indicates displacement of the tracer by this compound.

Cell viability assays, such as the Cell Counting Kit-8 (CCK-8) or CellTiter-Glo®, are used to determine the cytotoxic effects of this compound on cancer cells.[13]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a specific density.[13]

-

Treatment: Treat the cells with a range of this compound concentrations for a defined period (e.g., 48 or 72 hours).[13]

-

Reagent Addition: Add the CCK-8 or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance (for CCK-8) or luminescence (for CellTiter-Glo®) using a plate reader.[13]

-

Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.[13]

Signaling Pathways Affected by this compound

By degrading BRD2, BRD3, and BRD4, this compound impacts the transcriptional programs regulated by these proteins. One of the most well-documented downstream effects is the suppression of the MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[11][13][24][25][26]

BET proteins, particularly BRD4, are known to regulate the expression of inflammatory genes.[2] BRD4 can interact with and enhance the activity of transcription factors like NF-κB.[2] Consequently, this compound-mediated degradation of BRD4 can lead to a reduction in the expression of pro-inflammatory cytokines and chemokines.[24][27]

Conclusion

This compound is a potent and selective degrader of the BET family proteins BRD2, BRD3, and BRD4. By co-opting the ubiquitin-proteasome system, it offers a powerful therapeutic strategy for targeting BET-dependent pathologies, particularly in oncology and inflammatory diseases. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of this compound and other PROTAC molecules in preclinical research and drug development.

References

- 1. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Active Degraders: R&D Systems [rndsystems.com]

- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. portlandpress.com [portlandpress.com]

- 11. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Novel BRD Family PROTAC Inhibitor this compound Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Western Blot Protocol [protocols.io]

- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

- 22. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]

- 23. protocols.io [protocols.io]

- 24. selleckchem.com [selleckchem.com]

- 25. researchgate.net [researchgate.net]

- 26. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Targeted BRD4 protein degradation by this compound ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]

The PROTAC dBET1: A Technical Guide to its Therapeutic Applications in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation has emerged as a transformative approach in oncology, offering the potential to address previously "undruggable" targets. Among the pioneering molecules in this class are Proteolysis Targeting Chimeras (PROTACs), which harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. dBET1, a first-generation PROTAC, has been instrumental in validating the therapeutic concept of targeting Bromodomain and Extra-Terminal (BET) proteins for degradation. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound in oncology, detailing its mechanism of action, summarizing key preclinical findings, and providing detailed experimental protocols for its investigation.

Introduction: The Advent of Targeted Protein Degradation with this compound

Traditional oncology drugs, such as small molecule inhibitors, function by blocking the activity of a target protein. While effective, this approach can be limited by the need for high drug concentrations and the development of resistance. Targeted protein degradation offers a distinct and powerful alternative. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound is a PROTAC that specifically targets the BET family of proteins (BRD2, BRD3, and BRD4) for degradation.[1][2] It is composed of the BET inhibitor (+)-JQ1 linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] BET proteins are epigenetic readers that play a critical role in regulating the transcription of key oncogenes, most notably MYC.[2][5] By inducing the degradation of BET proteins, this compound effectively downregulates MYC expression, leading to cell cycle arrest and apoptosis in various cancer models.[2][5] This guide will delve into the technical aspects of this compound's function and its potential as a therapeutic agent in oncology.

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the formation of a ternary complex between the BET protein (specifically its bromodomain), this compound, and the CRBN E3 ubiquitin ligase. This process can be broken down into the following key steps:

-

Binding to BRD4: The (+)-JQ1 moiety of this compound binds to the acetyl-lysine binding pocket of the bromodomains of BET proteins, primarily BRD4.

-

Recruitment of CRBN: The thalidomide-like moiety of this compound binds to the CRBN subunit of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.

-

Ternary Complex Formation: The simultaneous binding of this compound to both BRD4 and CRBN brings the target protein and the E3 ligase into close proximity, forming a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD4.

-

Proteasomal Degradation: The polyubiquitinated BRD4 is recognized and subsequently degraded by the 26S proteasome.

-

Downstream Effects: The degradation of BRD4 leads to the transcriptional repression of its target genes, including the master oncogene MYC. The downregulation of MYC results in cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells.

Data Presentation: Preclinical Efficacy of this compound

The preclinical efficacy of this compound has been evaluated in a wide range of cancer cell lines, demonstrating its potent anti-proliferative and pro-apoptotic activities. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | 0.1483 | [2][5] |

| NB4 | Acute Myeloid Leukemia (AML) | 0.3357 | [2][5] |

| THP-1 | Acute Myeloid Leukemia (AML) | 0.3551 | [2][5] |

| MV4-11 | Acute Myeloid Leukemia (AML) | 0.2748 | [2][5] |

Table 2: In Vitro Efficacy of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| SUM149 | Breast Cancer | Immunofluorescence | BRD4 Degradation EC50 | 430 nM | [3][4] |

| VCaP | Prostate Cancer | Tumor Growth | Tumor Volume Reduction | Significant | [4] |

Table 3: Apoptosis Induction by this compound in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells | Reference |

| NB4 | 1 | 24 | ~20% | [6] |

| 8 | 24 | ~40% | [6] | |

| Kasumi-1 | 1 | 24 | ~30% | [6] |

| 8 | 24 | ~50% | [6] | |

| MV4-11 | 1 | 24 | ~25% | [6] |

| 8 | 24 | ~45% | [6] | |

| THP-1 | 1 | 24 | ~15% | [6] |

| 8 | 24 | ~35% | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of this compound.

Cell Viability Assay (CCK-8)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Kasumi-1, NB4, THP-1, MV4-11)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for BRD4 Degradation

This protocol is for assessing the degradation of BRD4 and the downregulation of MYC protein levels following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Harvest cells, wash with cold PBS, and lyse in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using software like ImageJ and normalize to the loading control (GAPDH).

Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time (e.g., 24 hours).

-

Harvest both adherent and floating cells, and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion and Future Directions

This compound has served as a crucial tool compound, providing compelling proof-of-concept for the therapeutic potential of BET protein degradation in oncology. Its ability to potently and selectively degrade BET proteins, leading to the suppression of the MYC oncogene, has paved the way for the development of next-generation BET degraders with improved pharmacological properties. While this compound itself may not be a clinical candidate due to factors such as metabolic instability, the insights gained from its study are invaluable. Future research will likely focus on overcoming resistance mechanisms, such as the downregulation of CRBN, and exploring combination therapies to enhance the efficacy of BET degraders. The principles established with this compound continue to guide the development of novel protein degraders targeting a wide array of cancer-promoting proteins, heralding a new era in precision oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor this compound Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. researchgate.net [researchgate.net]

- 5. A Novel BRD Family PROTAC Inhibitor this compound Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

dBET1 in Neuroinflammation and Ischemic Stroke Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemic stroke and related neuroinflammatory conditions represent a significant unmet medical need, demanding innovative therapeutic strategies. One promising avenue of research involves the targeted degradation of Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, which are key regulators of inflammatory gene expression. This technical guide provides an in-depth overview of dBET1, a Proteolysis-Targeting Chimera (PROTAC), and its role in mitigating neuroinflammation and ischemic brain injury. This document details the mechanism of action of this compound, summarizes key quantitative findings from preclinical studies, outlines relevant experimental protocols, and provides visual representations of critical signaling pathways and workflows.

Introduction to this compound: A PROTAC-Mediated Approach

This compound is a bifunctional small molecule designed to specifically target BET proteins, most notably BRD4, for degradation.[1] As a PROTAC, this compound functions by simultaneously binding to a BET protein and an E3 ubiquitin ligase, thereby forming a ternary complex.[1] This proximity-induced complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] This targeted protein degradation offers a powerful alternative to traditional small-molecule inhibition, potentially leading to a more profound and sustained downstream effect.

Mechanism of Action in Neuroinflammation

Neuroinflammation following ischemic stroke is a key contributor to secondary brain injury.[2] This inflammatory cascade is largely driven by the activation of microglia and astrocytes, which release a barrage of pro-inflammatory cytokines and chemokines.[3] The transcription of many of these inflammatory mediators is dependent on the activity of transcription factors such as NF-κB.[2]

BRD4 acts as a critical co-activator for NF-κB-dependent gene transcription.[2] By binding to acetylated histones at promoter and enhancer regions of inflammatory genes, BRD4 recruits the transcriptional machinery necessary for their expression.[4]

This compound intervenes in this process by inducing the degradation of BRD4.[3] The removal of BRD4 from the cellular environment effectively disrupts the transcriptional activation of NF-κB target genes, leading to a significant reduction in the production of pro-inflammatory cytokines and chemokines.[3][5]

Quantitative Data from Preclinical Studies

Preclinical studies in mouse models of ischemic stroke have demonstrated the potent neuroprotective effects of this compound. The following tables summarize key quantitative findings.

| Parameter | Vehicle Control | This compound Treatment | Percent Reduction | Reference |

| Infarct Volume (48h post-tMCAO) | ||||

| Hemisphere (%) | 47.5 ± 7.3 | 21.7 ± 3.4 | 54.3% | [3] |

| Cortex (%) | 56.2 ± 7.9 | 24.6 ± 4.1 | 56.2% | [3] |

| Striatum (%) | 38.8 ± 6.5 | 18.2 ± 3.9 | 53.1% | [3] |

| Neurological Deficit Score (NDS) at 48h | 10.5 ± 0.8 | 6.2 ± 0.7 | 41.0% | [3] |

| Cytokine/Chemokine (mRNA fold change vs. sham) | Vehicle Control (Stroke) | This compound (Stroke) | Reference |

| IL-1β | ~18 | ~8 | [3] |

| IL-6 | ~250 | ~100 | [3] |

| TNF-α | ~12 | ~5 | [3] |

| CCL2 | ~40 | ~15 | [3] |

| CXCL1 | ~60 | ~25 | [3] |

| CXCL10 | ~150 | ~50 | [3] |

| Parameter | Vehicle Control (Stroke) | This compound (Stroke) | Reference |

| Blood-Brain Barrier Permeability (IgG Extravasation) | Markedly Increased | Significantly Reduced | [3] |

| Microglia (Iba1+) Activation | Pronounced | Attenuated | [3] |

| Astrocyte (GFAP+) Reactivity | Pronounced | Attenuated | [3] |

Detailed Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This model is widely used to mimic focal ischemic stroke in humans.

-

Anesthesia: Anesthetize adult male C57BL/6 mice with isoflurane (2-3% for induction, 1-1.5% for maintenance).

-

Surgical Procedure:

-

Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce a 6-0 nylon monofilament suture coated with silicone into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Confirm occlusion by a significant drop in cerebral blood flow using laser Doppler flowmetry.

-

-

Occlusion and Reperfusion:

-

Maintain the occlusion for a defined period (e.g., 60 minutes).

-

Withdraw the filament to allow for reperfusion.

-

-

Post-operative Care: Suture the incision, provide post-operative analgesia, and monitor the animal's recovery.

Real-Time Quantitative PCR (RT-qPCR) for Cytokine Expression

-

Tissue Homogenization: Isolate the ischemic brain hemisphere at the desired time point (e.g., 48 hours post-stroke) and homogenize the tissue in a suitable lysis buffer.

-

RNA Extraction: Extract total RNA from the homogenate using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR: Perform qPCR using a real-time PCR system with specific primers for the target cytokines (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Immunofluorescence for Microglia and Astrocyte Activation

-

Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA. Cryoprotect the brains in a sucrose solution and section them using a cryostat.

-

Staining:

-

Permeabilize the brain sections with a solution containing Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., containing normal goat serum).

-

Incubate the sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) overnight at 4°C.

-

Wash the sections and incubate with fluorescently labeled secondary antibodies.

-

Mount the sections with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope and quantify the fluorescence intensity or the number of activated cells.

Blood-Brain Barrier (BBB) Permeability Assay (IgG Extravasation)

-

Tissue Preparation: Use brain sections from PFA-perfused animals as described in the immunofluorescence protocol.

-

Staining:

-

Perform immunofluorescence staining using a fluorescently labeled secondary antibody that detects endogenous mouse IgG.

-

-

Imaging and Analysis: Acquire images of the ischemic and contralateral hemispheres. The presence of IgG staining in the brain parenchyma of the ischemic hemisphere indicates BBB leakage. Quantify the area and intensity of IgG extravasation.

Signaling Pathways and Experimental Workflow Visualizations

Conclusion and Future Directions

The targeted degradation of BRD4 by this compound represents a promising therapeutic strategy for ischemic stroke and other neuroinflammatory disorders. Preclinical evidence strongly supports its efficacy in reducing infarct volume, improving neurological outcomes, and mitigating the detrimental inflammatory cascade. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound and other BET-targeting PROTACs.

Future research should focus on optimizing the delivery of this compound to the central nervous system, further elucidating its long-term effects on neuronal recovery and plasticity, and exploring its potential in combination with other neuroprotective agents. Clinical translation of this innovative approach holds the potential to significantly improve the standard of care for patients suffering from ischemic stroke.

References

- 1. Targeted BRD4 protein degradation by this compound ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood-brain barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of targeting BET proteins for degradation with this compound in aged mice subjected to ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted BRD4 protein degradation by this compound ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective degradation of BET proteins with this compound, a proteolysis-targeting chimera, potently reduces pro-inflammatory responses in lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Degradation of BET Proteins by dBET1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. Traditional small molecule inhibitors, such as JQ1, have demonstrated the therapeutic potential of targeting BET proteins. However, a newer class of molecules, Proteolysis Targeting Chimeras (PROTACs), offer an alternative and often more effective strategy by inducing the degradation of target proteins rather than merely inhibiting them.

dBET1 is a pioneering PROTAC that selectively targets BET proteins for degradation. It is a heterobifunctional molecule composed of the BET inhibitor (+)-JQ1 linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides an in-depth analysis of the selectivity of this compound for BET proteins, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of this compound is a critical aspect of its function as a chemical probe and potential therapeutic agent. The following tables summarize the quantitative data on the degradation potency and binding affinities of this compound for BET family members.

| Protein Target | Cell Line | Parameter | Value | Reference |

| BET Proteins | Breast Cancer Cells | EC50 | 430 nM | [1] |

| BRD4 | MV4;11 | IC50 (proliferation) | 0.14 µM | [2] |

| BRD4 | - | EC50 | 430 nM | [3] |

| BRD2, BRD3, BRD4 | MV4;11 | DC50 | Not explicitly quantified but potent degradation observed | [4] |

Table 1: Degradation Potency of this compound. EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values demonstrate the potent effect of this compound on BET protein degradation and cell proliferation. DC50 (half-maximal degradation concentration) is another key metric for PROTACs.

| Molecule | Protein Target | Parameter | Value | Reference |

| MZ1 (JQ1-based VHL recruiter) | BRD2 (BD1) | Kd | 115-382 nM | [5] |

| MZ1 (JQ1-based VHL recruiter) | BRD2 (BD2) | Kd | 115-382 nM | [5] |

| MZ1 (JQ1-based VHL recruiter) | BRD3 (BD1) | Kd | 115-382 nM | [5] |

| MZ1 (JQ1-based VHL recruiter) | BRD3 (BD2) | Kd | 115-382 nM | [5] |

| MZ1 (JQ1-based VHL recruiter) | BRD4 (BD1) | Kd | 115-382 nM | [5] |

| MZ1 (JQ1-based VHL recruiter) | BRD4 (BD2) | Kd | 115-382 nM | [5] |

Table 2: Binding Affinities of JQ1-based PROTACs. The binding affinities (Kd) of the JQ1 moiety within a PROTAC to the individual bromodomains (BD1 and BD2) of BET proteins are presented. These values, exemplified by the JQ1-VHL PROTAC MZ1, are comparable to unmodified JQ1, indicating that the JQ1 binding mode is conserved.[5]

Mechanism of Action and Signaling Pathway

This compound functions by hijacking the ubiquitin-proteasome system. It forms a ternary complex with a BET protein and the CRBN E3 ubiquitin ligase, leading to the polyubiquitination of the BET protein and its subsequent degradation by the proteasome. This targeted degradation has profound effects on downstream signaling pathways, most notably the downregulation of the oncogene c-MYC and the kinase PIM1, which are critical for cell proliferation and survival.

Figure 1: this compound Mechanism of Action and Downstream Signaling. This diagram illustrates how this compound enters the cell, forms a ternary complex with a BET protein and CRBN E3 ligase, leading to ubiquitination and proteasomal degradation of the BET protein. This degradation results in the inhibition of downstream gene expression, such as c-MYC and PIM1.

Experimental Protocols for Assessing this compound Selectivity

A multi-faceted approach is required to rigorously characterize the selectivity of this compound. The following protocols outline key experiments for this purpose.

Quantitative Proteomics for Global Selectivity Profiling

This method provides an unbiased, proteome-wide assessment of this compound's selectivity.

-

Objective: To identify all proteins that are degraded upon this compound treatment.

-

Methodology:

-